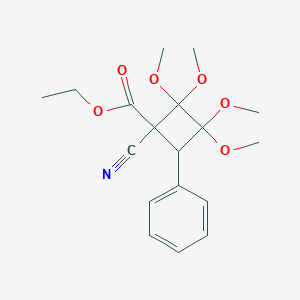

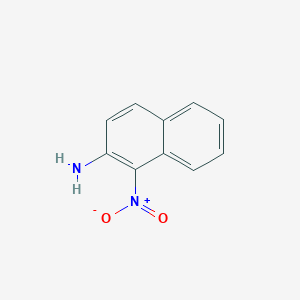

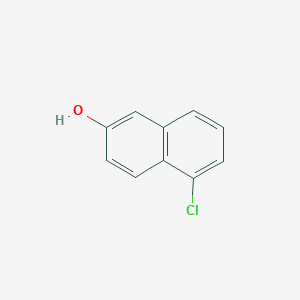

![molecular formula C17H13Cl2F2N3O3 B187885 (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone CAS No. 5667-50-5](/img/structure/B187885.png)

(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone, also known as ML352, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which is essential for the survival of several pathogenic organisms, including the causative agents of malaria, tuberculosis, and leishmaniasis.

Mecanismo De Acción

(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone exerts its activity by inhibiting the enzyme NMT, which is responsible for the co-translational myristoylation of several proteins, including those involved in the survival and virulence of pathogenic organisms. By inhibiting NMT, (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone disrupts the myristoylation of these proteins, leading to their degradation and ultimately the death of the pathogen.

Efectos Bioquímicos Y Fisiológicos

(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone has been shown to exhibit potent activity against several pathogenic organisms, as mentioned earlier. In addition, the compound has also been shown to exhibit selectivity towards NMT, with minimal effects on other enzymes. This selectivity is important as it reduces the potential for off-target effects and toxicity. In terms of physiological effects, (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone has been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone is its potent activity against several pathogenic organisms. This makes it a promising candidate for the development of new therapeutics for the treatment of diseases such as malaria, tuberculosis, and leishmaniasis. In addition, the compound exhibits good selectivity towards NMT, reducing the potential for off-target effects and toxicity. However, one limitation of (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone is its relatively complex synthesis method, which may limit its scalability for large-scale production.

Direcciones Futuras

There are several future directions for the research and development of (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone. One potential direction is the optimization of the compound for improved potency and selectivity. This could involve the synthesis of analogs of (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone and the testing of their activity against pathogenic organisms. Another potential direction is the development of combination therapies that include (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone. This could involve the testing of (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone in combination with existing drugs for the treatment of diseases such as malaria, tuberculosis, and leishmaniasis. Finally, the development of formulations for the delivery of (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone could also be an important future direction, as this could improve the pharmacokinetic properties of the compound and increase its efficacy.

Métodos De Síntesis

The synthesis of (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone was first reported by Jiricek et al. in 2012. The compound was synthesized using a multi-step process that involved the reaction of 2-chloro-4,5-difluoroaniline with 2-chloro-4-nitroaniline in the presence of potassium carbonate and copper powder. The resulting intermediate was then reacted with piperazine and 4-chlorobenzaldehyde to yield (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone.

Aplicaciones Científicas De Investigación

(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications. As mentioned earlier, the compound is a potent inhibitor of NMT, which is essential for the survival of several pathogenic organisms. (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone has been shown to exhibit potent activity against Plasmodium falciparum, the causative agent of malaria, as well as Mycobacterium tuberculosis, the causative agent of tuberculosis. In addition, (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone has also been shown to exhibit activity against Leishmania donovani, the causative agent of visceral leishmaniasis.

Propiedades

Número CAS |

5667-50-5 |

|---|---|

Nombre del producto |

(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone |

Fórmula molecular |

C17H13Cl2F2N3O3 |

Peso molecular |

416.2 g/mol |

Nombre IUPAC |

(2-chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C17H13Cl2F2N3O3/c18-12-9-15(21)14(20)8-11(12)17(25)23-5-3-22(4-6-23)16-2-1-10(24(26)27)7-13(16)19/h1-2,7-9H,3-6H2 |

Clave InChI |

VNGDJFNYLIFVBY-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC(=C(C=C3Cl)F)F |

SMILES canónico |

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC(=C(C=C3Cl)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

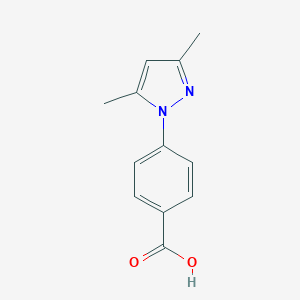

![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)

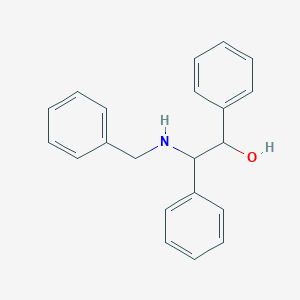

![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)